8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
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Overview
Description
8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a purine core with methyl and propyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the purine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. These properties can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
CAS No. |
893945-59-0 |
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Molecular Formula |
C22H29ClN6O2 |
Molecular Weight |
444.96 |
IUPAC Name |
8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C22H29ClN6O2/c1-5-8-29-18(24-20-19(29)21(30)26(4)22(31)25(20)3)14-27-9-11-28(12-10-27)17-13-16(23)7-6-15(17)2/h6-7,13H,5,8-12,14H2,1-4H3 |
InChI Key |
LEPPMHYPXBPMLY-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=C(C=CC(=C4)Cl)C |
solubility |
not available |
Origin of Product |
United States |
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